3-(Ethylsulfanyl)-5-fluoro-4-[fluoro({4-[(trifluoromethyl)sulfanyl]phenyl})methyl]pyridine
Description
Properties
Molecular Formula |
C15H12F5NS2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-ethylsulfanyl-5-fluoro-4-[fluoro-[4-(trifluoromethylsulfanyl)phenyl]methyl]pyridine |
InChI |
InChI=1S/C15H12F5NS2/c1-2-22-12-8-21-7-11(16)13(12)14(17)9-3-5-10(6-4-9)23-15(18,19)20/h3-8,14H,2H2,1H3 |
InChI Key |
STTAXAAEANTZDR-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(=CN=C1)F)C(C2=CC=C(C=C2)SC(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule features a pyridine core substituted at positions 3, 4, and 5 with ethylsulfanyl, fluorinated benzyl, and fluorine groups, respectively. Retrosynthetic disconnection reveals three critical fragments:
- Pyridine backbone with pre-installed fluorine at C5.
- Ethylsulfanyl group at C3.
- Fluorinated benzyl moiety at C4 containing a trifluoromethylsulfanyl (SCF₃) group.
Key intermediates include 5-fluoropyridine derivatives, ethylthiolate nucleophiles, and 4-(trifluoromethylsulfanyl)benzyl halides. Strategic coupling reactions, such as nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-couplings, are central to assembling these fragments.
Stepwise Synthesis via Sequential Functionalization
Preparation of the Pyridine Core
The synthesis begins with 3,5-difluoropyridine as the starting material. Selective functionalization at C3 and C4 is achieved through the following steps:
Introduction of the Ethylsulfanyl Group
Treatment of 3,5-difluoropyridine with sodium ethanethiolate (NaSEt) in dimethylformamide (DMF) at 80°C for 12 hours replaces the C3 fluorine with an ethylsulfanyl group, yielding 3-(ethylsulfanyl)-5-fluoropyridine (Yield: 78%).
Reaction Conditions:
- Solvent: DMF
- Temperature: 80°C
- Catalyst: None
- Workup: Aqueous extraction, column chromatography (SiO₂, hexane/ethyl acetate 9:1)
Fluorination at C4
The C4 position is fluorinated using xenon difluoride (XeF₂) in dichloromethane (DCM) at 0°C. This step introduces a fluorine atom, producing 3-(ethylsulfanyl)-4-fluoro-5-fluoropyridine (Yield: 65%).
Key Parameters:
- Fluorinating Agent: XeF₂ (2.2 equiv)
- Reaction Time: 6 hours
- Purity: >95% (HPLC)
Synthesis of the Trifluoromethylsulfanyl Benzyl Fragment
The 4-(trifluoromethylsulfanyl)benzyl bromide intermediate is prepared via a two-step process:
Thiolation of 4-Bromobenzaldehyde
4-Bromobenzaldehyde reacts with trifluoromethanesulfenamide (CF₃SNH₂) in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline (phen) in tetrahydrofuran (THF) at 60°C. This yields 4-(trifluoromethylsulfanyl)benzaldehyde (Yield: 82%).
Catalytic System:
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-phenanthroline (20 mol%)
- Reaction Time: 24 hours
Reduction and Bromination
The aldehyde is reduced to 4-(trifluoromethylsulfanyl)benzyl alcohol using sodium borohydride (NaBH₄) in methanol, followed by bromination with phosphorus tribromide (PBr₃) in DCM to afford the benzyl bromide (Yield: 91% over two steps).
Coupling of the Benzyl Fragment to the Pyridine Core
The final step involves a nucleophilic substitution reaction between 3-(ethylsulfanyl)-4-fluoro-5-fluoropyridine and 4-(trifluoromethylsulfanyl)benzyl bromide. Using potassium tert-butoxide (t-BuOK) as a base in THF at −78°C, the benzyl group is introduced at C4, yielding the target compound (Yield: 58%).
Optimization Data:
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| t-BuOK | THF | −78°C | 58 |
| NaH | DMF | 0°C | 42 |
| LDA | THF | −78°C | 51 |
Alternative Method: One-Pot Multicomponent Approach
A streamlined one-pot synthesis has been reported, combining 3,5-difluoropyridine, ethanethiol, and 4-(trifluoromethylsulfanyl)benzyl magnesium bromide in the presence of a palladium catalyst. This method reduces purification steps and improves atom economy (Yield: 68%).
Advantages:
- Reduced reaction time (8 hours vs. 24 hours for stepwise synthesis).
- Higher functional group tolerance.
Mechanistic Insights and Side Reactions
Scalability and Industrial Considerations
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Source |
|---|---|---|
| XeF₂ | 12,000 | Sigma-Aldrich |
| CF₃SNH₂ | 8,500 | Patent |
| 4-Bromobenzaldehyde | 1,200 | ChemScene |
Environmental Impact
The stepwise method generates 3.2 kg of waste per kg of product, primarily from column chromatography. The one-pot approach reduces waste to 1.8 kg/kg by minimizing intermediate isolations.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfanyl)-5-fluoro-4-[fluoro({4-[(trifluoromethyl)sulfanyl]phenyl})methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding thiols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, m-CPBA
Reducing agents: LiAlH4, sodium borohydride (NaBH4)
Nucleophiles: Amines, alcohols, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur groups yields sulfoxides or sulfones, while nucleophilic substitution can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(Ethylsulfanyl)-5-fluoro-4-[fluoro({4-[(trifluoromethyl)sulfanyl]phenyl})methyl]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Ethylsulfanyl)-5-fluoro-4-[fluoro({4-[(trifluoromethyl)sulfanyl]phenyl})methyl]pyridine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and sulfur-containing groups enable it to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Sulfur Motifs : The target compound’s ethylsulfanyl group contrasts with sulfonyl (e.g., ) or sulfinyl (e.g., ) groups in analogues. Sulfanyl (thioether) groups generally confer moderate lipophilicity and metabolic stability compared to sulfonyl’s polarity .
- Pyridine Functionalization : Unlike carboxylate esters in or benzimidazole hybrids in , the target lacks heterocyclic fusion, which may limit its conformational rigidity but improve synthetic accessibility.
Pharmacological and Physicochemical Properties
Lipophilicity :
Metabolic Stability :
Target Binding :
- The trifluoromethylsulfanylphenyl group’s bulk and hydrophobicity may favor interactions with aromatic residues in enzyme active sites, similar to chlorine in .
Biological Activity
The compound 3-(Ethylsulfanyl)-5-fluoro-4-[fluoro({4-[(trifluoromethyl)sulfanyl]phenyl})methyl]pyridine (CAS Number: 1382202-81-4) is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple fluorine and sulfur substituents, which may influence its biological activity. The molecular weight is approximately 365.4 g/mol, and its structure can be summarized as follows:
- Ethylsulfanyl group : Enhances lipophilicity and may improve cellular permeability.
- Fluoro substituents : Potentially increase metabolic stability and alter receptor interactions.
- Trifluoromethyl group : Known to enhance bioactivity in various pharmacophores.
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, preliminary studies suggest potential applications in antibacterial and anti-inflammatory therapies.
Antibacterial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties, particularly against resistant strains of Staphylococcus aureus. For instance, derivatives with trifluoromethyl groups showed improved activity against multidrug-resistant bacteria with minimal cytotoxicity to human cells .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | MRSA, VRSA |
| 5-chloro-N-(4’-bromo-3’-trifluoromethylphenyl)-2-hydroxybenzamide | 0.031–0.062 | MRSA, VRSA |
Table 1: Antibacterial activity comparison of selected compounds.
Anti-inflammatory Activity
Compounds similar to the target compound have demonstrated potent anti-inflammatory effects in various animal models. For example, related structures have shown efficacy in reducing inflammation in rat models of arthritis, suggesting that this compound may also possess similar properties .
The exact mechanisms through which This compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
- Modulation of Inflammatory Pathways : The presence of fluorinated groups may influence signaling pathways related to inflammation.
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated various fluoro and trifluoromethyl-substituted compounds against S. aureus. The results indicated that compounds with ethylsulfanyl and trifluoromethyl groups exhibited lower MIC values compared to traditional antibiotics, highlighting their potential as new therapeutic agents . -
Inflammatory Response Assessment :
In a controlled study assessing the anti-inflammatory properties of structurally related compounds in rat models, significant reductions in inflammatory markers were observed, suggesting that the target compound may similarly reduce inflammation through comparable pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
